molecular formula C27H28N4O2S2 B11631547 2-(4-benzyl-1-piperidinyl)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

2-(4-benzyl-1-piperidinyl)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11631547
M. Wt: 504.7 g/mol
InChI Key: UFNFSURVZXPBLD-PYCFMQQDSA-N
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Description

2-(4-benzyl-1-piperidinyl)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyrido[1,2-a]pyrimidin-4-one core, which is fused with a piperidine ring and a thiazolidinone moiety. The compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzyl-1-piperidinyl)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[1,2-a]pyrimidin-4-one core, followed by the introduction of the piperidine and thiazolidinone groups. Common reagents used in these reactions include various alkylating agents, reducing agents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzyl-1-piperidinyl)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

2-(4-benzyl-1-piperidinyl)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-benzyl-1-piperidinyl)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-benzyl-1-(2-phenoxyethyl)piperidine hydrochloride
  • 1-benzyl-N-(1-methyl-4-piperidinyl)-1H-benzimidazol-2-amine
  • 4-((4-benzyl-1-piperidinyl)carbonyl)phenyl methyl ether

Uniqueness

Compared to similar compounds, 2-(4-benzyl-1-piperidinyl)-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one stands out due to its unique combination of functional groups and ring structures. This unique structure imparts specific chemical and biological properties that make it valuable for various research and industrial applications.

Properties

Molecular Formula

C27H28N4O2S2

Molecular Weight

504.7 g/mol

IUPAC Name

(5Z)-5-[[2-(4-benzylpiperidin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H28N4O2S2/c1-2-13-31-26(33)22(35-27(31)34)18-21-24(28-23-10-6-7-14-30(23)25(21)32)29-15-11-20(12-16-29)17-19-8-4-3-5-9-19/h3-10,14,18,20H,2,11-13,15-17H2,1H3/b22-18-

InChI Key

UFNFSURVZXPBLD-PYCFMQQDSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCC(CC4)CC5=CC=CC=C5)/SC1=S

Canonical SMILES

CCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCC(CC4)CC5=CC=CC=C5)SC1=S

Origin of Product

United States

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